molecular formula C10H14O4 B2771797 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol CAS No. 1557933-79-5

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol

Cat. No.: B2771797
CAS No.: 1557933-79-5
M. Wt: 198.218
InChI Key: CSEMBNZYUKTIJD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and an ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol typically involves the reaction of 3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetal formation followed by hydrolysis to yield the desired diol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Corresponding alcohols or alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and diol moiety play a crucial role in its binding affinity and activity. Pathways involved may include modulation of oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
  • 1-(3,5-Dimethoxyphenyl)ethanol
  • 1-(3,5-Dimethoxyphenyl)propane-1,2-diol

Comparison: 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanediol moiety

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMBNZYUKTIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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